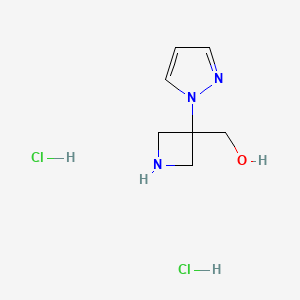
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran, methanol, and ethanol, which have been evaluated for their stability . The stability of the keto tautomer in these solvents is higher, and the stability increases with increasing solvent polarity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s unique structure suggests that it can be produced using standard organic synthesis techniques involving pyrazole and azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the tautomerism of the pyrazole ring, which can impact the synthetic strategies and biological activities of targets bearing a pyrazole moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of polar solvents to enhance the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole and azetidine derivatives .
Scientific Research Applications
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, the compound’s unique structure allows for the development of new drugs and therapeutic agents. Additionally, it has applications in industrial processes, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Acylpyrazoles
- Aminopyrazoles
Uniqueness: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is unique due to its combination of a pyrazole ring and an azetidine moiety, which provides a versatile scaffold for the synthesis of more complex heterocyclic systems . This combination allows for diverse applications in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.
Properties
IUPAC Name |
(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQIMIFFXAQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)N2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
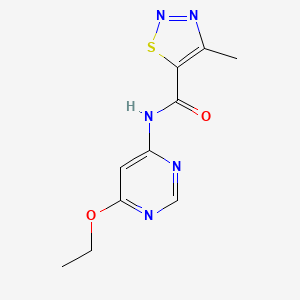
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2449805.png)
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)
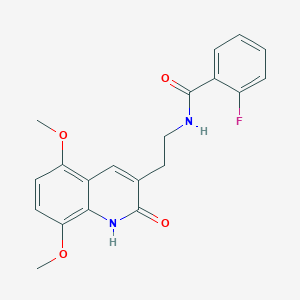
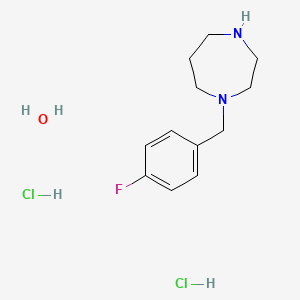
![1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2449811.png)
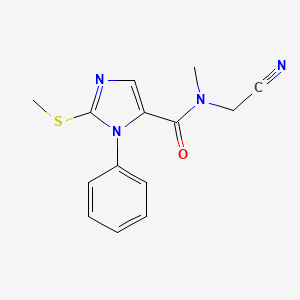
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
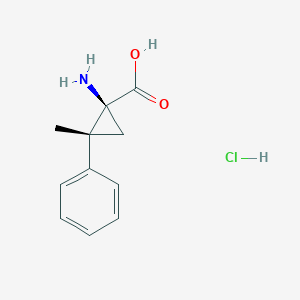
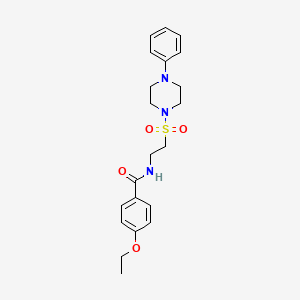

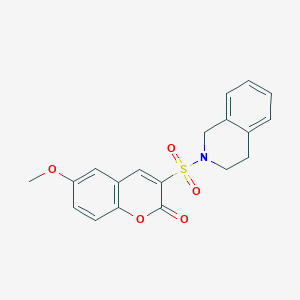
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
